molecular formula C16H16N4OS B2586411 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1286724-82-0

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2586411
CAS No.: 1286724-82-0
M. Wt: 312.39
InChI Key: NFQXBWZMEUKMHE-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a potent and selective allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a central node in the RAS/MAPK signaling pathway , and its dysregulation is implicated in a variety of cancers, particularly those driven by RTKs and KRAS mutations. This compound exerts its effect by stabilizing SHP2 in an auto-inhibited conformation, thereby disrupting the signal transduction from receptor tyrosine kinases to the RAS-ERK cascade. Its primary research value lies in investigating oncogenic signaling and as a key tool compound for developing combination therapies; for instance, it has been shown that SHP2 inhibition can overcome resistance to other targeted agents, such as MEK inhibitors in KRAS-mutant cancers . Furthermore, research explores its utility in immuno-oncology, as SHP2 inhibition can modulate the tumor microenvironment and potentially enhance anti-tumor immunity. This makes it a critical reagent for advanced studies in cancer biology, targeted therapy resistance mechanisms, and the development of novel therapeutic strategies.

Properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-19-8-2-3-13(19)10-20(12-5-6-12)16(21)11-4-7-14-15(9-11)18-22-17-14/h2-4,7-9,12H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQXBWZMEUKMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article summarizes current knowledge regarding its biological activity, including cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4SC_{16}H_{18}N_{4}S, with a molecular weight of approximately 302.41 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities.

Cytotoxicity and Antitumor Effects

Numerous studies have evaluated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. The compound has demonstrated promising results in inhibiting the growth of breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.3
This compoundHepG212.7

The median inhibitory concentration (IC50) values indicate that this compound exhibits significant cytotoxicity, suggesting it may be a viable candidate for further development as an anticancer agent.

The mechanisms through which this compound exerts its effects are still under investigation. However, related compounds have shown that thiadiazole derivatives can induce apoptosis in cancer cells through various pathways:

  • Inhibition of Proliferation : Compounds similar to this thiadiazole have been shown to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds can activate caspases leading to programmed cell death.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G0/G1 phase.

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole compounds is often influenced by their structural characteristics. Modifications to the thiadiazole ring or the substituents attached to it can significantly alter their potency and selectivity:

  • Substituent Variations : The introduction of different alkyl or aryl groups can enhance lipophilicity and improve membrane permeability.
  • Ring Modifications : Alterations in the thiadiazole structure have been correlated with increased anticancer activity.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : In a recent study evaluating various thiadiazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells compared to controls treated with standard chemotherapy agents .
  • Combination Therapy Trials : Research has indicated that combining this compound with established chemotherapeutics such as doxorubicin may produce synergistic effects, enhancing overall therapeutic efficacy .
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction when treated with this compound, warranting further investigation into its pharmacokinetics and safety profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and reported biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / Class Core Structure Key Substituents Biological Activity / Application Reference
Target Compound Benzo[c][1,2,5]thiadiazole Cyclopropyl, (1-methyl-1H-pyrrol-2-yl)methyl Hypothesized: Potential kinase inhibition
Boron-based benzo[c][1,2,5]thiadiazoles Benzo[c][1,2,5]thiadiazole Boronic acid or trifluoroborate groups Anticancer (hypoxia inhibitors)
1,5-Diarylpyrazole carboxamides Pyrazole Aryl groups, hydroxybenzotriazole-linked amides Anti-inflammatory, kinase modulation
Compound 74 (PhD Course in Biochemistry) Thiazole Cyclopropanecarboxamide, benzo[d][1,3]dioxol-5-yl Reported: Unspecified bioactivity

Key Observations

Core Heterocycle Differences: The benzo[c][1,2,5]thiadiazole core in the target compound is distinct from pyrazole or thiazole cores in analogs. Its electron-deficient nature may enhance binding to redox-sensitive targets compared to pyrazole-based compounds . Boron-containing analogs (e.g., from Inorganics 2023) leverage boronic acid groups for hypoxia targeting, a feature absent in the target compound but critical for their anticancer activity .

The (1-methyl-1H-pyrrol-2-yl)methyl group introduces nitrogen-rich steric bulk, contrasting with the boron or aryl substituents in other analogs. This could alter solubility or off-target interactions .

Synthetic Methodologies :

  • Carboxamide formation in the target compound likely follows HOBt/EDCI-mediated coupling, as seen in pyrazole carboxamide synthesis .
  • Boron-based analogs require specialized borylation steps (e.g., Miyaura borylation) followed by hydrolysis, which are unnecessary for the target compound .

Q & A

Q. What synthetic methodologies are commonly used to construct the benzo[c][1,2,5]thiadiazole core in this compound?

The benzo[c][1,2,5]thiadiazole core is typically synthesized via cyclization reactions. For example:

  • Thiosemicarbazide cyclization : Reacting thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) facilitates cyclization, as demonstrated in analogous 1,3,4-thiadiazole syntheses .
  • Iodine-mediated cyclization : DMF with iodine and triethylamine promotes cyclization and sulfur elimination, forming the thiadiazole ring. Reaction times of 1–3 minutes in acetonitrile prevent side products .

Q. Which spectroscopic techniques confirm the structure of this compound?

  • NMR spectroscopy : ¹H NMR identifies cyclopropane protons (δ 0.8–1.2 ppm) and pyrrole methyl groups (δ 2.5–3.5 ppm). ¹³C NMR resolves carboxamide carbonyls (~165–170 ppm) .
  • IR spectroscopy : Confirms carboxamide C=O stretches (1650–1700 cm⁻¹) and thiadiazole C-S bonds (650–750 cm⁻¹) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine bond lengths and angles, resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can coupling efficiency between the carboxamide and amine moieties be optimized?

  • Activating agents : Use HATU or EDCI/HOBt in anhydrous DMF/DCM to enhance reactivity.
  • Controlled alkylation : NaH (1.2 eq) at 0°C minimizes side reactions during amine coupling, as shown in carboxamide syntheses .
  • Microwave assistance : Heating at 80°C for 30 minutes accelerates reactions, improving yields in heterocyclic systems .

Q. How to resolve discrepancies between computational and experimental bioactivity data?

  • Hybrid QM/MM simulations : Model solvation effects (e.g., Gaussian 09 with AMBER force fields) to account for conformational flexibility .
  • Experimental validation : Isothermal titration calorimetry (ITC) measures binding constants for thiadiazole derivatives, aligning with in silico predictions .
  • Redocking strategies : Use multiple protein crystal structures (PDB entries) to account for target flexibility .

Q. What strategies mitigate byproduct formation during cyclopropane introduction?

  • Slow reagent addition : Trimethylsulfoxonium iodide added at -78°C under argon reduces exothermic side reactions .
  • Intermediate quenching : Aqueous NH₄Cl extraction removes unreacted reagents, as applied in analogous syntheses .
  • Purification : Flash chromatography (5–20% MeOH/DCM gradient) isolates the product, resolving byproducts from similar polarities .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data for the cyclopropyl group?

  • Dynamic effects : Variable-temperature NMR (e.g., 298–373 K) detects conformational exchange broadening cyclopropane signals.
  • X-ray refinement : SHELXL’s TWIN/BASF commands model disorder, resolving discrepancies in bond lengths .

Q. Why do computational docking results differ from experimental enzyme inhibition assays?

  • Protonation states : Adjust ligand protonation in docking software (e.g., AutoDock Vina) to match physiological pH.
  • Cofactor inclusion : Explicitly model co-crystallized water or metal ions in docking grids to improve accuracy .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Thiadiazole Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, reflux, 3 hours65–75
Sulfur eliminationI₂, Et₃N, DMF, 1–3 min80–85
Carboxamide couplingNaH, DMF, 0°C, 12 hours70–78

Q. Table 2. Spectroscopic Benchmarks

Functional Group¹H NMR (ppm)¹³C NMR (ppm)IR (cm⁻¹)
Cyclopropane0.8–1.28–12-
Pyrrole-CH₃2.5–3.530–352850–2950
Carboxamide C=O-165–1701650–1700

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